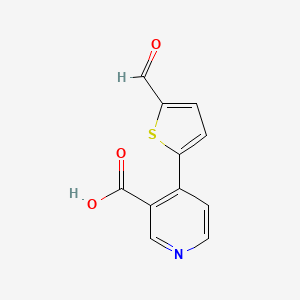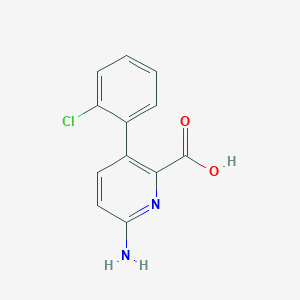
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, is a chemical compound that has been studied in various scientific research applications. This compound is an aromatic compound and is composed of a phenyl group with a chlorine atom and a hydroxypyridine group. This compound has been found to have a wide range of biochemical and physiological effects and has been used in various laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pyrido[3,4-b]indoles, pyrido[3,2-d]pyrimidines, and indazoles. It has also been used as a starting material in the synthesis of various heterocyclic compounds, such as pyridazines, pyrimidines, and indazoles.
Mecanismo De Acción
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, acts as a proton acceptor in its reaction with acids. This allows the compound to act as a catalyst in the formation of various heterocyclic compounds. The compound also acts as an electron donor, which allows it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, it has been found to have antioxidant properties and has been shown to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high purity, which makes it suitable for use in a wide range of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, this compound has a number of limitations, such as its instability in the presence of light and heat, and its low solubility in water.
Direcciones Futuras
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, has a wide range of potential future applications. One potential application is the use of this compound as a starting material for the synthesis of more complex heterocyclic compounds. Additionally, this compound could be used in the development of new drugs and therapies for various diseases and conditions. Furthermore, this compound could be used in the development of new materials, such as polymers and catalysts. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.
Métodos De Síntesis
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, can be synthesized using a Friedel-Crafts reaction between 2-chlorophenol and 5-hydroxypyridine. This reaction requires the use of an acid catalyst such as aluminum chloride or boron trifluoride. The reaction is carried out in a solvent such as toluene, and the product is then purified by distillation or recrystallization.
Propiedades
IUPAC Name |
6-(2-chlorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHMNDVDIHMVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692502 |
Source


|
| Record name | 6-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-65-5 |
Source


|
| Record name | 6-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














